3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Overview
Description
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core with a nitro group at the 3-position and a tetrahydro configuration, making it a versatile scaffold for the development of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-nitropyrazole with a suitable aldehyde or ketone in the presence of a base, followed by cyclization to form the desired tetrahydropyrazolo[1,5-a]pyrimidine ring system . The reaction conditions often involve the use of solvents such as ethanol or methanol and bases like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Bases: Sodium ethoxide, potassium carbonate.
Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO).
Major Products Formed
Scientific Research Applications
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an adenine mimetic, binding to ATP-binding sites of proteins and influencing their activity . This interaction can modulate various biological processes, making it a valuable compound in drug discovery and development.
Comparison with Similar Compounds
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: Lacks the nitro group, which affects its reactivity and biological activity.
3-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: Formed by the reduction of the nitro group, exhibiting different chemical properties.
Pyrazolo[1,5-a]pyrimidine: The fully aromatic version, which has distinct electronic and steric characteristics.
The presence of the nitro group in this compound imparts unique reactivity and potential biological activity, distinguishing it from its analogs.
Properties
IUPAC Name |
3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c11-10(12)5-4-8-9-3-1-2-7-6(5)9/h4,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYKSXYBFPTTGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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